N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-1-methyl-1H-imidazole-4-sulfonamide
Description
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-1-methyl-1H-imidazole-4-sulfonamide is a complex organic compound that features a furan ring, a thiomorpholine moiety, and an imidazole sulfonamide group
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-1-methylimidazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3S2/c1-17-9-14(15-11-17)23(19,20)16-8-13(12-2-5-21-10-12)18-3-6-22-7-4-18/h2,5,9-11,13,16H,3-4,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUWUSVBHIEVFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCC(C2=COC=C2)N3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-1-methyl-1H-imidazole-4-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the furan ring, which can be synthesized through the Paal-Knorr synthesis involving the cyclization of 1,4-dicarbonyl compounds . The thiomorpholine moiety can be introduced via nucleophilic substitution reactions, while the imidazole sulfonamide group can be formed through sulfonation reactions followed by amide formation .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-1-methyl-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the furan ring can yield furanones, while reduction of the imidazole ring can yield imidazolines .
Scientific Research Applications
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-1-methyl-1H-imidazole-4-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-1-methyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions, while the thiomorpholine moiety can form hydrogen bonds. The imidazole sulfonamide group can act as a ligand for metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,5-Furandicarboxylic acid: Another furan derivative with applications in polymer chemistry.
2,5-Dimethylfuran: Used as a biofuel and in the synthesis of fine chemicals.
Uniqueness
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-1-methyl-1H-imidazole-4-sulfonamide is unique due to its combination of a furan ring, thiomorpholine moiety, and imidazole sulfonamide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Biological Activity
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-1-methyl-1H-imidazole-4-sulfonamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its chemical structure, which features a furan ring, a thiomorpholine moiety, and an imidazole sulfonamide group. Its molecular formula is , with a molecular weight of approximately 304.36 g/mol.
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 304.36 g/mol |
| LogP | 2.5 |
| Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in tumor growth and proliferation, particularly those in the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is crucial for cancer cell survival and growth .
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains, indicating potential applications in treating infections .
Antitumor Activity
A study investigated the antitumor effects of this compound in mouse xenograft models. Results indicated a significant reduction in tumor size when administered at low doses, highlighting its potential as an effective therapeutic agent against malignancies .
Antimicrobial Efficacy
In vitro tests demonstrated that this compound exhibited inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential utility in developing new antibiotics .
Comparative Analysis with Related Compounds
To provide context for its biological activity, a comparison with related compounds was conducted:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
